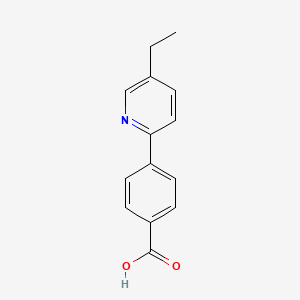

4-(5-Ethylpyridin-2-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

4-(5-ethylpyridin-2-yl)benzoic acid |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

InChI Key |

GOYNOMOGSIJUFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(5-Ethylpyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a detailed synthesis protocol, and explores the biological activities of structurally related compounds, offering insights into its potential therapeutic applications.

Physicochemical Properties

While specific experimental data for this compound is not widely available in public databases, its properties can be predicted based on its structural analogs. A summary of key physicochemical data for the closely related isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, and other relevant pyridinylbenzoic acids is presented in Table 1. These values provide an estimate of the expected properties for the target compound.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound (Predicted) | 4-(3-Ethylpyridin-2-yl)benzoic acid[1] | 4-(Pyridin-2-yl)benzoic acid[2] | 4-(Pyridin-3-yl)benzoic acid[3] | 4-(Pyridin-4-yl)benzoic acid[4] |

| CAS Number | Not available | 1227579-96-9 | 4385-62-0 | 4385-75-5 | 4385-76-6 |

| Molecular Formula | C₁₄H₁₃NO₂ | C₁₄H₁₃NO₂ | C₁₂H₉NO₂ | C₁₂H₉NO₂ | C₁₂H₉NO₂ |

| Molecular Weight ( g/mol ) | 227.26 | 227.26 | 199.21 | 199.21 | 199.21 |

| Melting Point (°C) | Not available | Not available | Not available | 271-274 | >300 |

| Boiling Point (°C) | Not available | Not available | Not available | 195 | 384.3 (Predicted) |

| Solubility | Not available | Not available | Not available | Not available | Slightly soluble in water |

Synthesis of this compound

The most versatile and widely employed method for the synthesis of 4-(pyridin-2-yl)benzoic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine derivative and a benzoic acid derivative.

General Reaction Scheme

The synthesis of this compound can be achieved by coupling a 5-ethyl-2-halopyridine with 4-carboxyphenylboronic acid or by coupling 2-bromo-5-ethylpyridine with a boronic acid derivative of benzoic acid. The former is generally preferred due to the commercial availability of the starting materials.

Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of pyridyl derivatives.[6] Optimization of reaction conditions may be necessary to achieve the highest yield.

Materials:

-

5-Ethyl-2-bromopyridine

-

4-Carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-ethyl-2-bromopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Extraction and Drying: Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent (e.g., ethanol/water).

-

Acidification: If the product is in its carboxylate salt form, it can be acidified with dilute HCl to precipitate the carboxylic acid.

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the broader class of pyridinylbenzoic acid derivatives has shown a wide range of pharmacological activities. These compounds are recognized as important scaffolds in drug discovery.

Potential as Kinase Inhibitors

Structurally related compounds have demonstrated potent inhibitory activity against various protein kinases. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are potent inhibitors of protein kinase CK2, with IC50 values in the nanomolar range.[3] Given the structural similarities, this compound could potentially exhibit inhibitory activity against certain kinases, making it a candidate for anticancer research.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[8] The introduction of a pyridine ring can modulate this activity. While some complex pyridinylbenzoic acid derivatives have shown antimicrobial effects, the specific activity of this compound against bacterial or fungal strains has not been documented.

The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.

Figure 2: Workflow for biological activity screening.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. Its synthesis can be readily achieved through established cross-coupling methodologies. Based on the biological activities of related compounds, it warrants screening for activities such as kinase inhibition and antimicrobial effects. Further research is required to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding for researchers and scientists to initiate and advance studies on this promising compound.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzylidene]-2,4-thiazolidinedione | C19H18N2O3S | CID 14211277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Ethylpyridin-2-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information on structurally related compounds to predict its physicochemical properties, propose a viable synthetic route, and discuss potential biological activities. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel pyridine-based compounds.

Introduction

Substituted pyridinyl benzoic acids are a class of compounds that have garnered significant attention in the field of drug discovery and materials science. The unique electronic properties and structural versatility of the pyridine and benzoic acid moieties allow for a wide range of applications, from potent enzyme inhibitors to functional materials. This guide focuses specifically on this compound, a molecule for which detailed public information is scarce. By examining its constituent parts and analogous structures, we can infer its likely characteristics and potential for further investigation.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzoic acid ring substituted with a 5-ethylpyridine group at the 4-position.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Canonical SMILES | CCC1=CC=C(N=C1)C2=CC=C(C=C2)C(=O)O |

| InChI Key | (Not available) |

| CAS Number | (Not available) |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Reference Compound |

| Molecular Weight | 227.26 g/mol | 4-(3-Ethylpyridin-2-yl)benzoic acid[1] |

| Melting Point | 150-170 °C | General range for similar biaryl carboxylic acids |

| Boiling Point | > 350 °C | Estimated |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | General solubility for similar organic acids |

| pKa | ~4-5 (for the carboxylic acid) | Based on benzoic acid |

| LogP | ~3.0 | Estimated |

Synthesis and Purification

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming carbon-carbon bonds between aromatic rings is well-suited for this type of biaryl compound.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of a boronic acid or ester derivative of benzoic acid with a halogenated 5-ethylpyridine.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on the synthesis of similar biaryl compounds. Optimization of reaction conditions would be necessary.

-

Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.0 eq), 2-bromo-5-ethylpyridine (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (2.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

While there is no direct biological data for this compound, the broader class of pyridinyl-benzoic acid derivatives has shown a range of biological activities. For instance, some derivatives have been investigated as inhibitors of enzymes such as protein kinase CK2.[2]

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, this compound could potentially act as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a signaling pathway involved in cell proliferation.

References

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinyl-benzoic acids represent a significant class of biaryl compounds that are of considerable interest in medicinal chemistry and materials science. Their rigid structure, arising from the coupling of a pyridine ring and a benzoic acid moiety, serves as a valuable scaffold for the design of novel therapeutic agents and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding affinity to biological targets. The carboxylic acid group on the benzene ring provides a site for further chemical modification and can also participate in crucial interactions with biological receptors.

Derivatives of this scaffold have been explored for a range of biological activities, including as protein kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This guide provides a technical overview of the synthesis, potential properties, and biological relevance of 4-(5-Ethylpyridin-2-yl)benzoic acid, based on data from analogous compounds.

Physicochemical Properties

The exact physicochemical properties of this compound are not available. However, based on structurally similar compounds such as 4-(pyridin-2-yl)benzoic acid (CAS: 4385-62-0) and 4-(5-pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5), the following properties can be anticipated.[1]

| Property | Predicted/Representative Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >250 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. |

| pKa | ~4-5 (for the carboxylic acid) |

Synthesis

The most common and versatile method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is widely used for creating biaryl systems.[2][3]

General Synthetic Workflow

The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of 2-bromo-5-ethylpyridine with 4-carboxyphenylboronic acid, or alternatively, 4-bromobenzoic acid with 5-ethyl-2-pyridinylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a 4-(pyridin-2-yl)benzoic acid derivative. This protocol may require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask, combine 2-bromo-5-ethylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the broader class of pyridinyl-benzoic acid derivatives has shown a range of biological activities, making them promising candidates for drug discovery.[4][]

-

Protein Kinase Inhibition: Many small molecules containing pyridine and benzoic acid motifs have been investigated as inhibitors of protein kinases.[6][7][8] These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyridinyl-benzoic acid scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.

-

Antimicrobial Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties.[9] The nitrogen atom in the pyridine ring can interact with microbial enzymes or cell structures, leading to the inhibition of growth.

-

Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory properties.[10] They may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Hypothetical Signaling Pathway: Protein Kinase Inhibition

The diagram below illustrates a hypothetical signaling pathway where a compound like this compound could act as a protein kinase inhibitor, preventing the phosphorylation of a downstream substrate and thus blocking a pathological signaling cascade.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While specific data for this molecule is scarce, the general synthetic accessibility via methods like the Suzuki-Miyaura coupling and the known biological activities of related structures, particularly as protein kinase inhibitors, make it an attractive scaffold for further investigation. Future research into the synthesis and biological evaluation of this and similar compounds could lead to the discovery of novel therapeutic agents.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Therapeutic protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bivalent inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-(5-Ethylpyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid is a bifunctional organic molecule incorporating a pyridine ring and a benzoic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the combined properties of a hydrogen bond-donating carboxylic acid and a hydrogen bond-accepting pyridine ring. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and materials engineering.

Data Presentation: Physicochemical Properties

The following tables summarize the key physicochemical properties. Table 1 provides the predicted data for the target compound, this compound. Table 2 presents computed data from the PubChem database for the structural isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, to offer a comparative reference.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₄H₁₃NO₂ | - |

| Molecular Weight | 227.26 g/mol | - |

| pKa (acidic) | 4.1 (estimated) | Chemically Predicted |

| pKa (basic) | 5.3 (estimated) | Chemically Predicted |

| logP | 3.1 (estimated) | Chemically Predicted |

| Aqueous Solubility | Low (predicted) | Chemically Predicted |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

Disclaimer: The values in Table 1 are predicted using cheminformatics software and have not been experimentally verified. They should be used as estimations for research planning.

Table 2: Computed Physiochemical Properties of 4-(3-Ethylpyridin-2-yl)benzoic acid (Isomer)

| Property | Computed Value | Data Source |

| Molecular Formula | C₁₄H₁₃NO₂ | PubChem CID: 59725661 |

| Molecular Weight | 227.26 g/mol | PubChem CID: 59725661[1] |

| XLogP3-AA | 2.8 | PubChem CID: 59725661[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 59725661[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 59725661[1] |

| Rotatable Bond Count | 3 | PubChem CID: 59725661[1] |

| Exact Mass | 227.094628657 | PubChem CID: 59725661[1] |

| Topological Polar Surface Area | 50.2 Ų | PubChem CID: 59725661[1] |

Experimental Protocols

The following are detailed, standardized methodologies for the experimental determination of the key physicochemical properties of a novel organic compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method uses a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is used initially to determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A fresh sample is prepared and heated to about 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water (or a specific buffer solution, e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is allowed to stand, or it is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.

pKa Determination (Potentiometric Titration)

Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with both acidic (carboxylic acid) and basic (pyridine) centers, two pKa values can be determined by titrating a solution of the compound with a strong acid and a strong base and monitoring the pH.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration (Acidic pKa): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH of the solution is recorded after each addition.

-

Titration (Basic pKa): A separate sample is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the pyridine nitrogen.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the functional group has been neutralized. The first derivative of the curve can be used to accurately locate the equivalence point.

logP Determination (HPLC Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. logP is its logarithm and is a measure of lipophilicity. The HPLC method provides an indirect but rapid estimation of logP by correlating the retention time of a compound on a reverse-phase column with the known logP values of a set of standard compounds.

Methodology:

-

Standard Selection: A series of standard compounds with known logP values that span the expected logP of the test compound are selected.

-

Chromatographic Conditions: A reverse-phase HPLC column (e.g., C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The retention time of each standard is determined under isocratic conditions.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') for each standard against its known logP value. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

logP Calculation: The retention factor (k') for the test compound is calculated, and its logP value is interpolated from the calibration curve.

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound such as this compound.

References

Technical Guide: Molecular Weight of 4-(5-Ethylpyridin-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight of the compound 4-(5-Ethylpyridin-2-yl)benzoic acid. This information is critical for a variety of applications in research and development, including stoichiometric calculations in chemical synthesis, quantitative analysis, and the preparation of solutions with precise molar concentrations.

Chemical Identity and Molecular Formula

This compound is a derivative of benzoic acid and pyridine, characterized by an ethyl group substituted at the 5-position of the pyridine ring, which is in turn attached to the benzoic acid at the 2-position. The molecular formula for this compound is C₁₄H₁₃NO₂. This formula is determined by the constituent atoms: 14 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is as follows:

-

Carbon (C): 14 atoms × 12.011 u = 168.154 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 168.154 + 13.104 + 14.007 + 31.998 = 227.263 g/mol

This value is consistent with the molecular weight of its isomers, such as 4-(3-Ethylpyridin-2-yl)benzoic acid[1].

Data Presentation

For clarity and ease of use, the key quantitative data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Exact Mass | 227.094629 u |

Logical Relationship of Components

The following diagram illustrates the relationship between the structural components of this compound and its overall molecular composition.

References

Unveiling the Structural Landscape of 4-(5-Ethylpyridin-2-yl)benzoic Acid and its Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of 4-(5-Ethylpyridin-2-yl)benzoic acid and its derivatives, compounds of interest in medicinal chemistry and materials science. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document provides a comprehensive overview of its synthesis, potential crystallographic properties based on related structures, and detailed experimental protocols for its characterization.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This widely utilized method forms a carbon-carbon bond between a pyridine derivative and a boronic acid derivative of benzoic acid.

A proposed synthetic workflow is illustrated below:

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromo-5-ethylpyridine

-

4-(Methoxycarbonyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Coupling Reaction: In a round-bottom flask, dissolve 2-bromo-5-ethylpyridine (1.0 eq) and 4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(5-ethylpyridin-2-yl)benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 4-5, leading to the precipitation of the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. A common method is slow evaporation:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of dimethylformamide and water) at a slightly elevated temperature to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days.

-

Harvest the resulting crystals for analysis.

Crystallographic Data of Related Structures

While the specific crystal structure of this compound is not available, analysis of similar pyridine and benzoic acid derivatives from the Cambridge Structural Database (CSD) can provide insights into expected crystallographic parameters. The following table summarizes typical data for such compounds.

| Parameter | Typical Value Range |

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, P-1, Pbca |

| Unit Cell Dimensions | a = 5-15 Å, b = 5-20 Å, c = 10-30 Å, β = 90-110° |

| Z (Molecules/Unit Cell) | 2, 4, 8 |

| Bond Lengths (Å) | C-C (aromatic): 1.36-1.42, C-N: 1.32-1.38, C=O: 1.20-1.25, C-O: 1.30-1.36 |

| Bond Angles (°) | C-C-C (aromatic): 118-122, C-N-C: 115-120 |

| Torsion Angle (°) | (Pyridine ring)-(Benzoic acid ring): 10-40 |

Note: These values are generalizations from related structures and the actual parameters for this compound may vary.

Characterization Workflow

The following diagram outlines the logical workflow for the complete characterization of this compound, from synthesis to structural elucidation.

Conclusion

This technical guide provides a foundational framework for researchers interested in the synthesis and structural analysis of this compound and its derivatives. While the definitive crystal structure of the title compound remains to be determined, the provided protocols and comparative data offer a robust starting point for its investigation. The elucidation of its three-dimensional structure will be invaluable for understanding its chemical properties and potential applications in drug design and materials science.

A Technical Guide to Substituted Pyridinyl Benzoic Acids: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinyl benzoic acids represent a versatile class of compounds with significant interest in medicinal chemistry and drug discovery. Their unique structural motif, combining the aromaticity and hydrogen bonding capabilities of both a pyridine ring and a benzoic acid moiety, allows for a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds, with a focus on their therapeutic potential.

Structure-Activity Relationships and Quantitative Data

The biological activity of substituted pyridinyl benzoic acids is highly dependent on the nature and position of substituents on both the pyridine and benzoic acid rings. Quantitative structure-activity relationship (QSAR) studies have revealed that factors such as hydrophobicity, molar refractivity, and the presence of specific functional groups significantly influence their inhibitory potency against various biological targets.

For instance, in a series of N-pyridinyl ureidobenzenesulfonates, which share structural similarities with pyridinyl benzoic acids, the antiproliferative activity was found to be sensitive to the substitution pattern. Compounds bearing an iodine atom or an isopropyl group on the pyridinyl ring exhibited the strongest antiproliferative activity on HT-1080 cells, with IC50 values in the low micromolar range. Similarly, the nature of the alkyl chain on the urea linker also played a role, with ethyl or 2-chloroethyl groups generally conferring higher potency.

In another study focusing on 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acids as urate transporter 1 (URAT-1) inhibitors, strategic modifications led to compounds with significant cytoprotective efficacy and potent URAT-1 inhibition, with IC50 values in the low micromolar range.

The following tables summarize key quantitative data from the literature, illustrating the impact of various substitutions on the biological activity of these compounds.

| Compound ID | Substitution Pattern | Target | Assay | IC50 (µM) | Reference |

| PYRUB-SO-1 | 4-(3-ethylureido)-N-(5-iodopyridin-2-yl)benzenesulfonamide | DHODH | Antiproliferation (HT-1080) | 1.1 | [1] |

| PYRUB-SO-2 | N-(5-isopropylpyridin-2-yl)-4-(3-propylureido)benzenesulfonamide | DHODH | Antiproliferation (HT-1080) | 5.9 | [1] |

| Compound 18 | 2-(1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido)benzoic acid | URAT-1 | URAT-1 Inhibition | 3.36 | [2] |

Experimental Protocols

The synthesis of substituted pyridinyl benzoic acids often involves cross-coupling reactions to form the C-C bond between the pyridine and benzoic acid rings. The Suzuki-Miyaura and Negishi coupling reactions are among the most widely used methods due to their high efficiency and functional group tolerance.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of a pyridinyl benzoic acid derivative.

Materials:

-

Aryl or heteroaryl bromide (1.0 equiv)

-

Pyridylboronic acid or ester (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

-

Base (e.g., Na₃PO₄, 3.0 equiv)

-

Solvent (e.g., Dioxane)

-

Internal standard (e.g., biphenyl, 0.06 equiv)

Procedure:

-

To a reaction vial, add the aryl or heteroaryl bromide, pyridylboronic acid or ester, palladium catalyst, base, and internal standard.

-

Add the solvent to the vial.

-

If necessary, degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15 minutes.

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 65-100 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted pyridinyl benzoic acid.

General Procedure for Negishi Coupling

This protocol outlines a general procedure for the Negishi coupling of a 2-pyridylzinc reagent with an aryl halide.

Materials:

-

2-Pyridylzinc reagent (e.g., 2-pyridylzinc pivalate or dioxanate complex, 1.3 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos)

-

Solvent (e.g., THF)

Procedure:

-

To a reaction flask under an inert atmosphere, add the 2-pyridylzinc reagent and the aryl halide.

-

Add the solvent to the flask.

-

In a separate vial, prepare the palladium catalyst by pre-mixing the palladium source and the ligand.

-

Add the catalyst solution to the reaction mixture.

-

Stir the reaction at the desired temperature (often room temperature) for the specified time (e.g., 16 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the target compound.

Signaling Pathways and Mechanisms of Action

Substituted pyridinyl benzoic acids exert their biological effects by modulating the activity of specific enzymes and transporters, thereby interfering with key signaling pathways involved in disease pathogenesis.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.[3] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis and induces cell cycle arrest and apoptosis.[2] Furthermore, DHODH inhibition has been shown to impact other signaling pathways, including the downregulation of c-Myc and the upregulation of p21, and can also modulate β-catenin signaling.[1]

URAT-1 Inhibition

URAT-1 is a urate transporter primarily located in the kidneys, responsible for the reabsorption of uric acid from the filtrate back into the bloodstream. Overactivity of URAT-1 can lead to hyperuricemia, a condition characterized by high levels of uric acid in the blood, which is a major risk factor for gout. Inhibitors of URAT-1 block this reabsorption process, leading to increased excretion of uric acid and a reduction in serum uric acid levels.[4] These inhibitors typically act as competitive antagonists, binding to the transporter and preventing urate from being transported.[4]

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.[5] Aberrant activation of the STAT3 signaling pathway is implicated in various cancers.[5] The pathway is typically activated by cytokines and growth factors, which leads to the phosphorylation and dimerization of STAT3.[6] The STAT3 dimer then translocates to the nucleus, where it binds to DNA and promotes the transcription of target genes involved in tumorigenesis.[6] Substituted pyridinyl benzoic acids have been investigated as inhibitors of STAT3, potentially by interfering with its phosphorylation or dimerization, thereby blocking its downstream signaling.

Conclusion

Substituted pyridinyl benzoic acids are a promising class of compounds with diverse biological activities and significant therapeutic potential. The ability to systematically modify their structure allows for the fine-tuning of their pharmacological properties, making them attractive candidates for drug development. Further research into their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and scientists working in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine synthesis [organic-chemistry.org]

Technical Overview of 4-(5-Ethylpyridin-2-yl)benzoic Acid: A Key Synthetic Intermediate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid is a heterocyclic carboxylic acid that, while not extensively studied for its own biological activities, serves as a crucial building block in the synthesis of more complex molecules with potential applications in agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its synthesis, characterization, and its role as a key intermediate in the preparation of biologically active compounds.

Synthesis of this compound and its Derivatives

The synthesis of 4-(5-substituted-pyridin-2-yl)benzoic acids is a critical step in accessing a range of functionalized molecules. A general synthetic route involves a cross-coupling reaction, a powerful tool in medicinal chemistry for creating carbon-carbon bonds.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent conversion to target compounds, such as isoxazoline derivatives with potential pesticidal activity.

Caption: Synthetic pathway for this compound and its use as an intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound. The following protocols are based on general methods for analogous compounds found in the literature.

Synthesis of Methyl 4-(5-ethylpyridin-2-yl)benzoate (Suzuki Coupling)

Materials:

-

2-Bromo-5-ethylpyridine

-

4-(Methoxycarbonyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a reaction vessel, add 2-bromo-5-ethylpyridine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 2:1:1 mixture of toluene, ethanol, and water.

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4-(5-ethylpyridin-2-yl)benzoate.

Synthesis of this compound (Hydrolysis)

Materials:

-

Methyl 4-(5-ethylpyridin-2-yl)benzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 4-(5-ethylpyridin-2-yl)benzoate (1.0 eq) in a mixture of THF, methanol, and water.

-

Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound.

Application as a Synthetic Intermediate

The primary application of this compound is as a scaffold in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, most commonly through the formation of amides.

Role in the Synthesis of Potential Pesticides

Derivatives of 4-(5-substituted-pyridin-2-yl)benzoic acid have been utilized as intermediates in the preparation of isoxazoline compounds. These final products have shown potential as pesticides. The general workflow for this application is outlined below.

Caption: General workflow for the use of this compound in pesticide synthesis.

Quantitative Data

Due to the limited publicly available research on the direct applications of this compound, there is a scarcity of quantitative biological data (e.g., IC₅₀, Kᵢ values) for the compound itself. The relevant quantitative data would be associated with the final products synthesized from this intermediate. Researchers are encouraged to consult specific patents and publications related to the final target molecules for such data.

Conclusion

This compound is a valuable synthetic intermediate, providing a versatile scaffold for the construction of more complex and potentially bioactive molecules. Its synthesis via Suzuki coupling is a robust and well-established method. While direct biological applications are not widely reported, its utility as a building block in areas such as agrochemical research highlights its importance in discovery chemistry. Further exploration of derivatives based on this scaffold may lead to the identification of novel compounds with significant biological activities.

An In-Depth Technical Guide on the Core of 4-(5-Ethylpyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Ethylpyridin-2-yl)benzoic acid is a heterocyclic compound that has garnered interest not as a direct therapeutic agent, but as a versatile scaffold in the synthesis of novel, biologically active molecules. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role as a structural motif in drug discovery. Due to the limited data on the direct biological activity of this compound itself, this document will explore the mechanisms of action of notable derivatives that have been synthesized using this core structure. We will delve into the synthetic pathways, present quantitative data on the biological activities of these derivatives, and provide detailed experimental protocols for their evaluation. Furthermore, this guide will feature visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the potential therapeutic applications of compounds derived from this promising scaffold.

Introduction: The Role of Scaffolds in Drug Discovery

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. The pyridinylbenzoic acid scaffold, to which this compound belongs, is of significant interest due to its presence in a variety of biologically active compounds.[1][2][3] The arrangement of the pyridine ring and the benzoic acid moiety provides a rigid framework that can be chemically modified to create derivatives with high affinity and selectivity for a diverse range of biological targets. The ethyl group on the pyridine ring of the title compound offers an additional point for steric and electronic modulation, potentially influencing the pharmacokinetic and pharmacodynamic properties of its derivatives.

Synthetic Strategies and Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves standard organic chemistry reactions. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, while the pyridine ring can undergo various coupling reactions to introduce additional substituents. These modifications are crucial for exploring the structure-activity relationships (SAR) of the resulting compounds.

For example, a common synthetic route involves the acylation of the carboxylic acid with various amines to produce a library of amide derivatives.[4] Another approach is to use the entire molecule as a building block in more complex syntheses, such as in the creation of ligands for metal-organic frameworks or in fragment-based drug design.

Mechanisms of Action of Key Derivatives

While this compound itself has no well-defined mechanism of action, its derivatives have been shown to target a range of biological pathways implicated in various diseases. Below, we discuss the mechanisms of action of representative derivatives.

Inhibition of Protein Kinase CK2

Derivatives of 4-(thiazol-5-yl)benzoic acid, a structurally related compound, have been identified as potent inhibitors of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival. Inhibition of CK2 is therefore a promising strategy for cancer therapy.

The proposed mechanism of action involves the binding of the benzoic acid moiety to the ATP-binding pocket of the kinase, while the pyridine and thiazole rings provide additional interactions that enhance affinity and selectivity.

Signaling Pathway of Protein Kinase CK2 Inhibition

Caption: Inhibition of Protein Kinase CK2 by a pyridinylbenzoic acid derivative.

VEGFR-2 Inhibition for Anti-Angiogenesis

Derivatives of 5-pyridin-4-yl-2-thioxo-[1][2][6]oxadiazol-3-yl, which can be synthesized from pyridinylbenzoic acid precursors, have been investigated as anti-angiogenic agents that target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

These derivatives are thought to act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase. By blocking the phosphorylation of downstream signaling molecules, they can inhibit endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridinyl-oxadiazole derivative.

Quantitative Data

The following tables summarize the quantitative data for representative derivatives based on pyridinylbenzoic acid and related scaffolds.

Table 1: Protein Kinase CK2 Inhibitory Activity of 4-(thiazol-5-yl)benzoic Acid Derivatives [5]

| Compound | IC50 (CK2α) (µM) | IC50 (CK2α') (µM) | Antiproliferative Activity (A549) CC50 (µM) |

| Parent Compound | 0.018 | 0.012 | 9.8 |

| Azabenzene Analog 1 | 0.017 | 0.010 | 3.3 |

| Azabenzene Analog 2 | 0.014 | 0.0046 | 1.5 |

Table 2: Anticancer Activity of Benzoic Acid Derivatives [8]

| Compound | Cell Line | Assay | IC50 (µM) |

| 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 | MTT | 239.88 |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | MTT | 17.84 |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate | MCF-7 | MTT | 15.6 |

Experimental Protocols

General Synthesis of N-(substituted)-4-(5-ethylpyridin-2-yl)benzamide Derivatives

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM (0.1 M).

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of amide derivatives.

In Vitro Kinase Inhibition Assay (Example: CK2)

-

Prepare a reaction mixture containing assay buffer, CK2 enzyme, a fluorescently labeled peptide substrate, and ATP.

-

Add the test compound (derivative of this compound) at various concentrations.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution containing EDTA.

-

Measure the amount of phosphorylated and unphosphorylated peptide using a suitable method, such as capillary electrophoresis or fluorescence polarization.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound serves as a valuable and versatile scaffold in medicinal chemistry. While the compound itself does not exhibit significant biological activity, its derivatives have shown promise in targeting key pathways involved in cancer and other diseases. The structure-activity relationship studies of these derivatives are crucial for the rational design of more potent and selective therapeutic agents.

Future research should focus on expanding the library of derivatives based on this scaffold and exploring their activity against a wider range of biological targets. The development of novel synthetic methodologies will also be important for accessing new chemical space. Furthermore, detailed preclinical studies, including in vivo efficacy and toxicity assessments, will be necessary to translate these promising findings into clinical applications. The continued exploration of the this compound core holds significant potential for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007062468A1 - Biologically active compounds - Google Patents [patents.google.com]

- 7. benthamscience.com [benthamscience.com]

- 8. preprints.org [preprints.org]

Methodological & Application

Application Notes and Protocols: Purification of 4-(5-Ethylpyridin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of 4-(5-Ethylpyridin-2-yl)benzoic acid, a key intermediate in pharmaceutical synthesis. The following procedures are based on established methods for the purification of aromatic carboxylic acids and pyridine derivatives.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a pyridine moiety. Its purity is critical for successful downstream applications in drug discovery and development. This document outlines a robust purification strategy involving acid-base extraction followed by recrystallization, and details the analytical methods required to ascertain the final purity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of the related isomer, 4-(3-Ethylpyridin-2-yl)benzoic acid, is provided below for reference. These values can serve as an estimation for the target compound.

| Property | Value |

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Purification Protocol

This protocol is designed for the purification of crude this compound that may contain neutral organic impurities, basic impurities (e.g., unreacted starting materials), and colored by-products.

Part 1: Acid-Base Extraction

This initial step aims to separate the acidic product from neutral and basic impurities. Aromatic carboxylic acids can be converted to their water-soluble sodium salts, allowing for the removal of water-insoluble impurities through extraction.[1]

Materials:

-

Crude this compound

-

1 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (or other suitable organic solvent like ethyl acetate)

-

3 M Hydrochloric Acid (HCl)

-

Deionized water

-

Separatory funnel

-

Beakers and flasks

-

pH paper or pH meter

Procedure:

-

Dissolve the crude this compound in a minimal amount of 1 M NaOH solution. Ensure the pH of the solution is basic (pH > 9) to form the sodium salt of the carboxylic acid.

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL for every 100 mL of aqueous solution) to remove any neutral or basic organic impurities.

-

Combine the organic layers and discard them appropriately.

-

Cool the aqueous layer in an ice bath.

-

Slowly add 3 M HCl dropwise to the cold aqueous solution with stirring until the pH is acidic (pH < 4). This will precipitate the purified this compound.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the solid under vacuum.

Part 2: Recrystallization

Recrystallization is a technique used to further purify the solid product based on differences in solubility. The choice of solvent is critical for effective purification.[2][3]

Materials:

-

Dried this compound from Part 1

-

Recrystallization solvent (e.g., ethanol/water, methanol, or toluene)

-

Erlenmeyer flask

-

Hot plate with magnetic stirrer

-

Condenser

-

Buchner funnel and filter paper

Procedure:

-

Place the dried solid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If necessary, add a small amount of activated carbon to the hot solution to remove colored impurities and heat for a further 10-15 minutes.

-

Hot filter the solution to remove the activated carbon or any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. If using a solvent mixture like ethanol/water, water can be added dropwise to the hot ethanol solution until turbidity is observed, and then the solution is allowed to cool.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals in a vacuum oven.

Quality Control and Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

| Analytical Technique | Parameter to be Measured | Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Peak Purity and Area % | > 98% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Chemical shifts and integration | Structure confirmation and absence of impurity signals |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) | Confirmation of molecular weight |

| Melting Point | Melting range | Sharp and consistent with reference data |

Workflow Diagrams

Purification Workflow

References

- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 2. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]

- 3. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

Applications of 4-(5-Ethylpyridin-2-yl)benzoic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Ethylpyridin-2-yl)benzoic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This class of compounds has shown considerable promise in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. Dysregulation of IRAK4 activity is implicated in a range of autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. These application notes provide an overview of the utility of this compound derivatives as IRAK4 inhibitors, supported by experimental protocols and quantitative data from related compounds to guide further research and development.

Core Application: IRAK4 Inhibition for Inflammatory Diseases

The primary application of this compound derivatives in medicinal chemistry is the inhibition of IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 is a key component of the Myddosome complex, leading to downstream activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-α.[1][2] By inhibiting IRAK4, these compounds can effectively block these inflammatory signaling pathways, offering a potential therapeutic strategy for a variety of inflammatory and autoimmune conditions.

A closely related compound, Zabedosertib (BAY 1834845), which shares a similar structural motif, has been developed as a potent and selective IRAK4 inhibitor.[3][4] Data from Zabedosertib and similar molecules provide valuable insights into the potential efficacy and mechanism of action of this compound derivatives.

Quantitative Data Summary

The following table summarizes key in vitro and cellular activity data for IRAK4 inhibitors structurally related to this compound. This data is presented to provide a comparative baseline for researchers working with this chemical scaffold.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell-Based Assay | Cell Line | Endpoint | IC50 (µM) | Reference |

| Compound 5 (Zabedosertib precursor) | IRAK4 | Biochemical | 212 | LPS-induced TNF-α release | THP-1 | TNF-α | 2.3 | [2] |

| Zabedosertib (BAY 1834845) | IRAK4 | Not Specified | Potent Inhibitor | Not Specified | Not Specified | Not Specified | Not Specified | [3][4] |

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for inhibitors like this compound derivatives.

Figure 1. Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the evaluation of this compound and its derivatives as IRAK4 inhibitors.

Protocol 1: IRAK4 Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the in vitro inhibitory activity of test compounds against purified IRAK4 enzyme.[5]

Workflow Diagram:

Figure 2. Workflow for IRAK4 Biochemical Kinase Assay.

Materials:

-

IRAK4 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[5]

-

Recombinant human IRAK4 enzyme.

-

Myelin Basic Protein (MBP) as a substrate.

-

ATP solution.

-

Test compound (this compound derivative) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white assay plates.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of IRAK4 enzyme solution (e.g., 7 ng/well) to each well.[5]

-

Prepare a substrate/ATP mix in Kinase Buffer (e.g., final concentrations of 25 µM ATP and 0.1 µg/µL MBP).[6]

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for IRAK4 Inhibition in THP-1 Cells

This protocol describes a method to assess the functional inhibition of the IRAK4 pathway in a relevant human cell line by measuring the suppression of LPS-induced TNF-α production.

Workflow Diagram:

Figure 3. Workflow for Cellular IRAK4 Inhibition Assay.

Materials:

-

THP-1 human monocytic cell line.

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin.

-

Phorbol 12-myristate 13-acetate (PMA).

-

Lipopolysaccharide (LPS).

-

Test compound dissolved in DMSO.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/well.

-

Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 nM and incubating for 48 hours at 37°C.[7]

-

After differentiation, remove the PMA-containing medium and replace it with fresh medium.

-

Prepare serial dilutions of the test compound in culture medium.

-

Pre-incubate the differentiated THP-1 cells with the test compound dilutions for 45 minutes.[7]

-

Stimulate the cells with LPS at a final concentration of 1 µg/mL.[7]

-

Incubate the plates for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion

This compound represents a valuable scaffold for the development of potent and selective IRAK4 inhibitors. The provided application notes and detailed experimental protocols offer a framework for researchers to investigate and advance compounds based on this chemical series. The quantitative data from related molecules underscore the potential of this scaffold in targeting inflammatory diseases. Further optimization and characterization of derivatives of this compound could lead to the discovery of novel therapeutics for a range of unmet medical needs in the field of inflammation and immunology.

References

- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Zabedosertib - Wikipedia [en.wikipedia.org]

- 5. promega.com [promega.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. file.glpbio.cn [file.glpbio.cn]

Application Notes and Protocols for 4-(5-Ethylpyridin-2-yl)benzoic acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(5-Ethylpyridin-2-yl)benzoic acid as a key chemical intermediate in the synthesis of pharmacologically active compounds, with a particular focus on the selective COX-2 inhibitor, Etoricoxib. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to guide researchers in their drug discovery and development efforts.

Introduction

This compound is a bi-aryl carboxylic acid derivative that serves as a crucial building block in the synthesis of various complex molecules. Its structural motif, featuring a substituted pyridine ring linked to a benzoic acid moiety, is prevalent in a number of compounds investigated for their therapeutic potential. The primary application of this intermediate is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Drug Synthesis

The principal application of this compound is in the multi-step synthesis of Etoricoxib . Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib involves the construction of a central bipyridine ring system, for which this compound can serve as a key precursor.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and its subsequent elaboration toward Etoricoxib. These protocols are based on established synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a plausible synthesis of the title compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-ethylpyridine and 4-carboxyphenylboronic acid.

Materials:

-

2-chloro-5-ethylpyridine

-

4-carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-chloro-5-ethylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst, which can be pre-formed or generated in situ from palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow for the Synthesis of this compound

Protocol 2: Conversion to an Etoricoxib Precursor

This protocol outlines a general procedure for the conversion of this compound to a key intermediate for Etoricoxib synthesis. This involves chlorination and subsequent amidation.

Part A: Chlorination of the Pyridine Ring

-

Treat this compound with a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile.

-

Heat the reaction mixture to reflux and monitor for completion.

-

After completion, the solvent is removed, and the crude chlorinated product is isolated.

Part B: Amidation of the Carboxylic Acid

-

The chlorinated benzoic acid derivative is then coupled with a suitable amine, which is a precursor to the sulfonylphenyl moiety of Etoricoxib. This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.